Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate
Description
Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate is a lithium salt of a substituted propanoic acid derivative. Its structure features:
- tert-Butoxycarbonylamino (Boc) group: A common amine-protecting group, improving stability during synthesis .
- Lithium counterion: Enhances solubility and bioavailability in pharmaceutical formulations.
This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors where small, rigid heterocycles are advantageous.
Properties
IUPAC Name |
lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.Li/c1-7(9(14)15)13-5-8(6-13)12-10(16)17-11(2,3)4;/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNXBCINTNHOTI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C(=O)[O-])N1CC(C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19LiN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Lithiation: The final step involves the lithiation of the compound to form the lithium salt derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur, especially at the carbamate group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the azetidine ring or the propanoate moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions vary but often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with azetidine rings.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lithium-based treatment.
Industry: The compound may be used in the production of specialty chemicals and materials, leveraging its unique structural properties.
Mechanism of Action
The mechanism of action of Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring and carbamate group play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between the target compound and analogous molecules:
Key Findings from Comparative Studies
Azetidine vs. Piperidine/Piperazine: Azetidine’s four-membered ring introduces ring strain, which may enhance binding affinity compared to six-membered analogs like piperidine or piperazine . However, synthetic challenges (e.g., ring-opening reactions) are more pronounced with azetidines .
Lithium Counterion vs. Other Salts: Lithium salts generally exhibit higher solubility in polar solvents compared to sodium or potassium salts, favoring oral bioavailability . Potential safety concerns (e.g., lithium toxicity) require careful dosing in pharmaceutical applications .
Boc Group Utility: The Boc group in the target compound and 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid improves stability during synthesis but may require deprotection for biological activity .
Phenylpropanoic acids () lack heterocyclic rigidity, limiting their use in targeted therapies but broadening metabolic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
